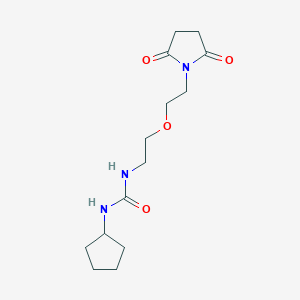
N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyanomethyl group is then introduced via a nucleophilic substitution reaction, often using cyanomethyl halides as reagents. The final step involves the formation of the oxobutanamide moiety through an amide coupling reaction, which can be facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Cyanomethyl halides, nucleophiles
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its structural components may play a role in modulating biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide exerts its effects involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The cyanomethyl group may also play a role in binding to active sites of proteins, thereby influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide
- This compound analogs
Uniqueness
This compound stands out due to its unique combination of a benzodioxin ring and a cyanomethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c15-5-6-16-14(18)4-2-11(17)10-1-3-12-13(9-10)20-8-7-19-12/h1,3,9H,2,4,6-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYKVKBSDCWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)

![N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2427526.png)


![(3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2427530.png)
![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)
![N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2427532.png)
![N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide](/img/structure/B2427535.png)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide](/img/structure/B2427537.png)



